5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione
Overview
Description
5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-ethyl-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C13H12ClNO4S and its molecular weight is 313.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.0175567 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
- 5-Arylidene thiazolidine-2,4-dione derivatives have shown promising antimicrobial activities against pathogenic strains of bacteria and fungi. Some compounds in this class displayed better inhibitory activities than reference drugs against Gram-positive bacteria like Staphylococcus aureus and showed good antifungal activity against C. albicans (Stana et al., 2014).
Synthesis and Structural Analysis
- These compounds are synthesized through various chemical processes, including direct acylation and Knoevenagel condensation. Their structures have been confirmed using techniques like IR, NMR, and X-ray diffraction, providing a deeper understanding of their chemical properties (Popov-Pergal et al., 2010).
Cytotoxic Activity Studies
- In studies evaluating cytotoxic activities, certain derivatives of 5-arylidene thiazolidine-2,4-dione did not exhibit significant activity against specific cancer cell lines, indicating a need for further modification to enhance their efficacy (Tran et al., 2018).
Antidiabetic Agents
- Some thiazolidine-2,4-diones have been studied for their hypoglycemic and hypolipidemic activities, showing significant potential in managing diabetes (Sohda et al., 1982).
Antitubercular Activity
- Investigations into the structure-activity relationship and mechanism of action have identified certain thiazolidine-2,4-dione derivatives as potent compounds against Mycobacterium tuberculosis. These studies provide a basis for developing new antitubercular agents (Samala et al., 2014).
Corrosion Inhibition
- These compounds have been evaluated as corrosion inhibitors for metals, demonstrating their potential in industrial applications to protect against corrosion (Chaouiki et al., 2022).
Anticancer Evaluations
- Derivatives of 5-arylidene thiazolidine-2,4-dione have shown significant anticancer activities against various cancer cell lines. Their efficacy in inhibiting specific cancer-related receptors and pathways makes them promising candidates for cancer therapy (El‐Adl et al., 2020).
Aldose Reductase Inhibitory Activity
- Some compounds in this class have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications, making them valuable in managing diabetes-related disorders (Sever et al., 2021).
Properties
IUPAC Name |
(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4S/c1-3-15-12(17)10(20-13(15)18)6-7-4-8(14)11(16)9(5-7)19-2/h4-6,16H,3H2,1-2H3/b10-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPRBSGNUMHMSA-POHAHGRESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)O)OC)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)O)OC)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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